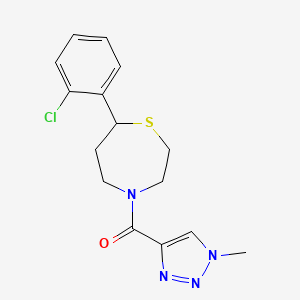

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Beschreibung

The compound “(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” features a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) substituted at the 7-position with a 2-chlorophenyl group. The methanone group bridges the thiazepane to a 1-methyl-1H-1,2,3-triazole ring. The 2-chlorophenyl substituent likely enhances lipophilicity and influences electronic properties, which may modulate bioavailability and target interactions.

Eigenschaften

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4OS/c1-19-10-13(17-18-19)15(21)20-7-6-14(22-9-8-20)11-4-2-3-5-12(11)16/h2-5,10,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGSACCOQFNNAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone , identified by its CAS number 1797289-26-9 , is a member of the thiazepane class of compounds. This seven-membered heterocyclic structure incorporates both sulfur and nitrogen, which contributes to its diverse biological activities. Research into this compound has revealed potential applications in antimicrobial, antifungal, and anticancer therapies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 336.83 g/mol . The structural characteristics include a chlorophenyl group attached to the thiazepane ring and a triazole moiety, which enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H16ClN3OS |

| Molecular Weight | 336.83 g/mol |

| CAS Number | 1797289-26-9 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.

- Receptor Modulation : It could modulate neurotransmitter systems by binding to specific receptors, potentially influencing various signaling pathways.

Antimicrobial Activity

Preliminary studies indicate that (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exhibits significant antimicrobial properties against a range of bacterial strains. This suggests potential applications in treating bacterial infections.

Antifungal Activity

Research has shown that this compound possesses antifungal properties, inhibiting the growth of various fungal pathogens. This activity makes it a candidate for further investigation in antifungal therapies.

Anticancer Properties

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. It appears to activate specific signaling pathways that lead to programmed cell death, making it a promising candidate for cancer treatment.

Case Studies and Research Findings

Several studies have explored the biological activities of similar thiazepane derivatives, providing insights into their potential therapeutic applications:

- Antitumor Activity : A study by Vinaya et al. (2009) highlighted the anticancer properties of thiazepane derivatives, noting their ability to inhibit tumor growth in various cancer models.

- Antiviral Effects : Research by Abdel-Aziz et al. (2010) demonstrated that certain thiazepane compounds exhibit antiviral activity against HIV and other viruses.

- Neuroprotective Effects : Ramalingan et al. (2004) discussed the neuroprotective properties of thiazepane derivatives, emphasizing their potential in treating neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of the target compound with analogous triazole- and thiazepane-containing derivatives:

Pharmacokinetic and Physicochemical Considerations

- Ring Flexibility : The 1,4-thiazepane in the target compound offers greater conformational flexibility compared to rigid triazole-thioethers (e.g., ) or benzoimidazo-triazoles (e.g., ). This flexibility may improve binding to dynamic protein pockets but reduce metabolic stability.

- However, the absence of polar groups (e.g., sulfonyl in or amino in ) may limit aqueous solubility.

- Functional Groups: The methanone linker in the target compound contrasts with the thione group in , altering hydrogen-bonding capacity. Methanones are less nucleophilic but more stable under physiological conditions.

Research Findings and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.